molecular formula C2Cl2FN B3262228 Dichlorofluoro acetonitrile CAS No. 353-82-2

Dichlorofluoro acetonitrile

Cat. No.: B3262228
CAS No.: 353-82-2
M. Wt: 127.93 g/mol
InChI Key: IUHXUTRMGQCBPC-UHFFFAOYSA-N
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Description

Dichlorofluoro Acetonitrile (CAS 353-82-2) is an organic compound with the molecular formula C₂Cl₂FN and a molecular weight of 127.933 g/mol . This compound is part of the haloacetonitrile family, which is of significant interest in environmental and materials science research. While specific studies on this compound are limited, research on structurally similar compounds, such as Dichloroacetonitrile (DCAN), provides context for its potential research value. DCAN is widely studied as a Nitrogenous Disinfection By-Product (N-DBP) in water treatment processes . These by-products are a subject of intense scrutiny due to their higher cytotoxicity and genotoxicity compared to regulated carbon-based disinfection by-products . As a halogenated nitrile, this compound may serve as a reference standard or model compound in analytical chemistry for developing detection methods and studying the environmental fate and transformation of toxic halonitriles. Furthermore, fluorinated nitriles have been proposed as potential substitutes for high global-warming-potential chemicals in industrial applications such as plasma etching and as dielectric materials . Research into the atmospheric chemistry of related compounds, like Fluoroacetonitrile, focuses on determining their atmospheric lifetime and radiative efficiency to assess their environmental impact . This compound may therefore find application in materials science and environmental chemistry research aimed at developing safer industrial chemicals. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloro-2-fluoroacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl2FN/c3-2(4,5)1-6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHXUTRMGQCBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(F)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870509
Record name Dichloro(fluoro)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353-82-2
Record name Dichloro(fluoro)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Formation Pathways and Precursor Chemistry of Dichlorofluoroacetonitrile

Mechanisms of Dichlorofluoroacetonitrile Formation during Water Disinfection Processes

Currently, there is a lack of specific research detailing the mechanisms of dichlorofluoroacetonitrile formation during common water disinfection processes. While the roles of chlorination, UV irradiation, and advanced oxidation processes have been studied for other haloacetonitriles, their specific impact on the formation of dichlorofluoroacetonitrile is not documented in the available scientific literature.

Role of Chlorination in Dichlorofluoroacetonitrile Generation

The direct role of chlorination in the generation of dichlorofluoroacetonitrile from organic precursors has not been specifically elucidated. For the related compound dichloroacetonitrile (B150184), chlorination of certain amino acids and other nitrogenous organic matter is a known formation pathway. nih.govnih.gov However, the influence of a fluorine substituent on the precursor molecule and its subsequent reaction with chlorine is not understood.

Influence of Ultraviolet (UV) Irradiation in Conjunction with Chlorination on Dichlorofluoroacetonitrile Yields

The combined effect of UV irradiation and chlorination on the yields of dichlorofluoroacetonitrile is an area requiring investigation. Studies on dichloroacetonitrile have shown that UV irradiation can, in some cases, significantly increase its formation from amino acid precursors. nih.govnih.gov Whether a similar synergistic effect exists for the formation of dichlorofluoroacetonitrile is yet to be determined.

Contributions of Advanced Oxidation Processes to Dichlorofluoroacetonitrile Formation Dynamics

Advanced oxidation processes (AOPs) are known to transform the chemical structure of organic matter in water, which can influence the formation of various DBPs. However, there is no specific research available on how AOPs contribute to the formation or degradation of dichlorofluoroacetonitrile.

Identification and Characterization of Dichlorofluoroacetonitrile Precursors

The specific organic precursors that lead to the formation of dichlorofluoroacetonitrile have not been identified in the scientific literature. While amino compounds are known precursors for other haloacetonitriles, their role in the formation of the fluorinated analogue remains unconfirmed.

Amino Compounds as Key Precursors (e.g., Amines, Amino Acids, Peptides)

Research has identified various amino compounds, including amines, amino acids (such as L-histidine and L-arginine), and peptides (like L-phenylalanyl-L-phenylalanine), as key precursors to dichloroacetonitrile. nih.govnih.gov It is plausible that fluorinated analogues of these compounds could serve as precursors to dichlorofluoroacetonitrile, but this has not been experimentally verified.

Impact of Organic Matter Composition on Dichlorofluoroacetonitrile Precursor Reactivity

The composition of natural organic matter (NOM) in water sources is a critical factor in the formation of DBPs. Different fractions of NOM exhibit varying reactivity with disinfectants. However, the specific impact of NOM composition on the reactivity of dichlorofluoroacetonitrile precursors is an area that awaits scientific exploration.

The current state of scientific knowledge does not permit a detailed exposition on the formation pathways and precursor chemistry of dichlorofluoroacetonitrile as outlined. The information available for the closely related compound, dichloroacetonitrile, suggests potential avenues for future research. However, to maintain scientific accuracy, it is imperative that dedicated studies are conducted to specifically investigate the formation of dichlorofluoroacetonitrile. Until such research is available, the scientific community can only speculate on the mechanisms and precursors involved in its generation during water disinfection.

Kinetic and Mechanistic Studies of Dichlorofluoroacetonitrile Formation Reactions

The formation of dichlorofluoroacetonitrile, a halogenated nitrogenous disinfection byproduct (DBP), is a complex process influenced by various factors within water treatment systems. While specific kinetic and mechanistic data for dichlorofluoroacetonitrile is limited in publicly available literature, extensive research on the closely related compound, dichloroacetonitrile (DCAN), provides significant insights into its formation pathways. The principles governing DCAN formation are largely applicable to other haloacetonitriles, including dichlorofluoroacetonitrile. Amino acids, such as aspartic acid, tyrosine, and tryptophan, along with other naturally occurring organic matter containing nitrogen, are recognized as primary precursors for the formation of these compounds during disinfection processes. nih.govnih.gov

Influence of pH on Dichlorofluoroacetonitrile Formation Kinetics

The pH of the water during disinfection plays a critical role in the formation and stability of haloacetonitriles. For DCAN, an inverse relationship between pH and its formation is often observed, primarily due to base-catalyzed hydrolysis. researchgate.net As pH increases, the rate of degradation of DCAN also increases. researchgate.net However, the effect of pH can be complex and dependent on the specific precursors present. In some cases involving certain types of natural organic matter, an increase in pH has been shown to lead to an increased formation of DCAN. researchgate.net This suggests that the speciation of both the disinfectant and the organic precursors, which is pH-dependent, significantly influences the reaction pathways and kinetics. In the context of coagulation, pH adjustment is a key factor affecting floc formation and the removal of DBP precursors, which in turn impacts the subsequent formation of compounds like dichlorofluoroacetonitrile. nih.govresearchgate.nete3s-conferences.org

Table 1: Effect of pH on the Formation of Dichloroacetonitrile (DCAN) from Different Precursors

PrecursorpH ConditionObserved Effect on DCAN FormationReference
Aspartic AcidNot specifiedFormation confirmed nih.gov
TyrosineNeutralMaximal reaction rates observed researchgate.net
TryptophanNeutralMaximal reaction rates observed researchgate.net
Natural Organic MatterIncreasing pHDecreased formation due to hydrolysis researchgate.net
Effluent Organic MatterIncreasing pHIncreased formation observed in some cases researchgate.net

Role of Disinfectant Dose in Dichlorofluoroacetonitrile Production

The concentration of the disinfectant, typically a form of chlorine, is a direct driver in the formation of dichlorofluoroacetonitrile. The formation of different disinfection byproducts, including haloacetonitriles, is greatly affected by the disinfectant dose and the contact time. researchgate.net For the formation of DCAN, the process begins with the chlorination of precursor amino compounds to form N-chloramines. nih.gov The ratio of chlorine to the amino acid precursor can determine the specific reaction pathway, leading to the formation of various chlorinated intermediates. nih.gov Maintaining an effective disinfectant residual is crucial for controlling microbial growth in water distribution systems; however, this also provides the necessary reactant for the continuous formation of DBPs. epa.gov The management of the disinfectant dose is therefore a balancing act between ensuring microbial safety and minimizing the formation of potentially harmful compounds like dichlorofluoroacetonitrile.

Table 2: Influence of Disinfectant (Chlorine) on Haloacetonitrile Formation

ParameterConditionImpact on FormationReference
Disinfectant DoseIncreasingGenerally leads to increased formation of DBPs researchgate.net
Contact TimeIncreasingGenerally leads to increased formation of DBPs researchgate.net
Chlorine to Amino Acid RatioVariedDetermines the formation of mono- or di-chloramines and subsequent products nih.gov

Examination of Radical Oxidation Pathways in Dichlorofluoroacetonitrile Synthesis

Radical oxidation pathways are significant in the formation of haloacetonitriles, particularly in advanced oxidation processes such as UV/chlorine treatment. acs.orgosti.govresearchgate.net Studies on DCAN formation during UV/chlorine treatment have elucidated a multi-step mechanism. nih.gov The initial step involves the formation of N-chloramines from the reaction of chlorine with amino compounds. Subsequently, UV photolysis promotes the transformation of these N-chloramines into intermediates like phenylacetonitrile. nih.gov The final conversion of these intermediates to DCAN is attributed to radical oxidation. nih.gov Scavenging experiments have confirmed the role of radicals in this final transformation step. nih.gov The unique reaction of some haloacetonitriles with thiols, such as glutathione, has also been found to be mediated by radicals. acs.org This body of research underscores the importance of radical-mediated reactions in the synthesis and transformation of haloacetonitriles in aqueous environments.

Table 3: Proposed Steps in the Radical-Mediated Formation of Dichloroacetonitrile (DCAN) during UV/Chlorine Treatment

StepReactantsProcessProductsRole of RadicalsReference
1Amino Compounds + ChlorineChlorine SubstitutionN-chloraminesNot directly involved nih.gov
2N-chloraminesUV PhotolysisN-chloroaldimines, PhenylacetonitrileNot the primary driver nih.gov
3PhenylacetonitrileRadical OxidationDichloroacetonitrile (DCAN)Essential for conversion nih.gov

Environmental Occurrence and Distribution of Dichlorofluoroacetonitrile

Detection and Prevalence of Dichlorofluoroacetonitrile in Aquatic Systems

Occurrence in Treated Drinking Water Supplies

There is no specific data available in published scientific literature or regulatory reports detailing the occurrence or concentration of Dichlorofluoroacetonitrile in treated drinking water supplies. While haloacetonitriles as a class are known to be formed during water disinfection processes, specific monitoring data for Dichlorofluoroacetonitrile has not been reported.

Presence in Natural Water Bodies (e.g., Rivers, Lakes, Groundwater)

No research studies or environmental monitoring reports were found that specifically document the presence or concentration of Dichlorofluoroacetonitrile in natural water bodies such as rivers, lakes, or groundwater. The focus of research on disinfection byproducts is typically on post-treatment water, and as such, the occurrence of this specific compound in raw water sources has not been characterized.

Distribution Patterns within Water Distribution Networks

Information regarding the distribution patterns of Dichlorofluoroacetonitrile within water distribution networks is not available in the current body of scientific literature. Studies on the fate and transport of disinfection byproducts within these networks have not specifically investigated this compound.

Dichlorofluoroacetonitrile as an Emerging Contaminant of Concern

The classification and study of Dichlorofluoroacetonitrile as an emerging contaminant are not well-established in environmental science research.

Classification and Categorization within Emerging Contaminant Research

Dichlorofluoroacetonitrile is not currently classified or categorized as an emerging contaminant of concern in major environmental research or regulatory frameworks. While the broader category of nitrogenous disinfection byproducts, which includes haloacetonitriles, is an area of active research, specific attention has not been directed towards Dichlorofluoroacetonitrile.

Methodologies for Assessing Environmental Presence of Dichlorofluoroacetonitrile

There are no standardized or widely documented analytical methodologies specifically developed for the assessment of Dichlorofluoroacetonitrile in environmental samples. While general methods for detecting halogenated organic compounds in water exist, specific protocols validated for the quantification of Dichlorofluoroacetonitrile have not been published.

Advanced Analytical Methodologies for Dichlorofluoroacetonitrile Research

Chromatographic Techniques for Dichlorofluoroacetonitrile Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a volatile and polar compound like dichlorofluoroacetonitrile, both gas and liquid chromatography offer viable analytical pathways.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile organic compounds. lcms.cz Given the presumed volatility of dichlorofluoroacetonitrile, GC is a primary technique for its separation and quantification. The selection of the stationary phase is critical for achieving good resolution. A mid-polarity column, such as one containing a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent), is often suitable for the analysis of halogenated compounds. mdpi.comchrom-china.com

Detection methods in GC play a crucial role in achieving the required sensitivity and selectivity. For halogenated compounds, an Electron Capture Detector (ECD) offers high sensitivity. However, for unambiguous identification, Mass Spectrometry (MS) is the preferred detector. nih.gov GC-MS allows for both quantification and structural confirmation based on the mass spectrum of the eluting compound.

A typical GC-MS analysis of a related compound, dichloroacetonitrile (B150184), can provide insights into the expected chromatographic behavior of dichlorofluoroacetonitrile. colorado.edu Due to the presence of the fluorine atom, dichlorofluoroacetonitrile is expected to have a slightly different retention time compared to dichloroacetonitrile, likely eluting earlier due to its potentially lower boiling point.

Parameter Typical Value/Condition for Haloacetonitrile Analysis
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 40 °C (hold for 2 min), ramp to 200 °C at 10 °C/min
MS Interface Temperature 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-200

Liquid Chromatography (LC) Approaches

While GC is well-suited for volatile compounds, Liquid Chromatography (LC) provides a versatile alternative, particularly for polar and thermally labile molecules. For small, polar molecules like dichlorofluoroacetonitrile, traditional reversed-phase LC may not provide sufficient retention. In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable approach. mdpi.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating polar analytes.

Another approach is the use of columns with phenyl-based stationary phases, which can offer different selectivity for halogenated compounds through π-π interactions. shimadzu.com The choice of mobile phase, typically a mixture of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid or ammonium (B1175870) formate, is crucial for optimizing the separation.

Parameter Typical Value/Condition for Small Polar Molecule Analysis
LC Column Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Spectrometric Methods for Dichlorofluoroacetonitrile Identification and Structural Elucidation

Spectrometric techniques are indispensable for the definitive identification and structural analysis of chemical compounds. Mass spectrometry and nuclear magnetic resonance spectroscopy are particularly powerful tools in the context of dichlorofluoroacetonitrile research.

Mass Spectrometry (MS) Techniques (e.g., LC-MS, High-Resolution MS)

Mass spectrometry, especially when coupled with a chromatographic separation technique (GC-MS or LC-MS), provides highly specific information based on the mass-to-charge ratio of ionized molecules and their fragments. For dichlorofluoroacetonitrile, electron ionization (EI) in GC-MS would likely lead to characteristic fragmentation patterns resulting from the loss of chlorine, fluorine, and cyano groups. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments, which is crucial for confirming the identity of an unknown compound. researchgate.net

In LC-MS, softer ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. For haloacetonitriles, APCI has been shown to be an effective ionization method. shimadzu.com Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation and to enhance selectivity and sensitivity by monitoring specific fragmentation transitions (precursor ion to product ion). shimadzu.com

Hypothesized LC-MS/MS Transitions for Dichlorofluoroacetonitrile

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
[M-H]⁻ (e.g., 126.9 for ¹²C₂³⁵Cl₂¹⁹F¹⁴N) [M-H-Cl]⁻ 10-20
[M-H]⁻ [CN]⁻ 20-30

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. For dichlorofluoroacetonitrile, ¹³C NMR and ¹⁹F NMR would be particularly informative.

The ¹³C NMR spectrum would be expected to show two signals, one for the carbon of the nitrile group and another for the dichlorofluoromethyl carbon. The chemical shifts would be influenced by the electronegative halogen atoms.

¹⁹F NMR is a highly sensitive and specific technique for the analysis of fluorinated compounds, offering a wide range of chemical shifts that are highly sensitive to the local electronic environment. alfa-chemistry.com The fluorine atom in dichlorofluoroacetonitrile would give rise to a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal can provide valuable information about the structure of the molecule. Based on typical chemical shift ranges for fluorinated compounds, the signal for the fluorine in a -CFCl₂ group is expected to appear in a specific region of the spectrum. colorado.edualfa-chemistry.com

Predicted NMR Data for Dichlorofluoroacetonitrile

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
¹³C (C≡N) 110-120 Singlet -
¹³C (-CFCl₂) 80-90 Doublet ¹J(C-F) ≈ 300-350

Development and Validation of Novel Analytical Protocols for Dichlorofluoroacetonitrile

The development of new analytical methods for dichlorofluoroacetonitrile is crucial for its reliable detection and quantification in various matrices. A novel protocol would likely involve a combination of efficient sample preparation, high-resolution separation, and sensitive and selective detection.

Method validation is a critical step to ensure that an analytical method is suitable for its intended purpose. mdpi.com Key validation parameters, as outlined by guidelines from the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. mdpi.com

For a new GC-MS or LC-MS/MS method for dichlorofluoroacetonitrile, validation would involve:

Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: Establishing a linear relationship between the concentration of the analyte and the analytical response over a defined range.

Accuracy: Assessing the closeness of the test results obtained by the method to the true value.

Precision: Evaluating the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

LOD and LOQ: Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: Measuring the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

The development and validation of such robust analytical protocols are essential for advancing the research on dichlorofluoroacetonitrile, enabling accurate monitoring and a better understanding of its environmental fate and significance.

Sample Preparation and Extraction Methods Optimization

The accurate analysis of haloacetonitriles, including by extension Dichlorofluoroacetonitrile, is highly dependent on robust sample preparation and extraction techniques. Given the volatile nature and potential instability of these compounds in water matrices, careful optimization of these initial steps is critical to prevent analyte loss and ensure reliable quantification. chrom-china.com

Commonly employed extraction methods for HANs from aqueous samples include liquid-liquid extraction (LLE) and solid-phase microextraction (SPME). researchgate.netnhmrc.gov.au LLE typically involves the use of solvents like methyl tert-butyl ether (MTBE) or pentane, often in conjunction with a salting-out agent such as sodium sulfate (B86663) to enhance the partitioning of the analytes into the organic phase. nhmrc.gov.auresearchgate.net

SPME offers a solvent-free alternative that is both simple and rapid. researchgate.net The selection of the appropriate fiber coating is a critical parameter in SPME method development. For a range of haloacetonitriles, divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fibers have been shown to be effective. researchgate.net Optimization of SPME parameters includes extraction time, temperature, and salt addition to the sample matrix. For instance, an extraction time of 30 minutes at 40°C with the addition of 40% (w/v) salt has been found to be optimal for a range of HANs. researchgate.net

A crucial aspect of sample preparation for HANs is the quenching of residual disinfectants (e.g., chlorine) at the time of sample collection to prevent further formation or degradation of the target analytes. Ascorbic acid is a commonly recommended quenching agent for samples intended for the analysis of organic disinfection byproducts like HANs. chrom-china.comnih.gov The stability of HANs in samples is a significant concern, and analysis should be performed as soon as possible after collection. chrom-china.com Studies have shown that the stability of some HANs can be maintained for up to 6 hours when appropriate quenching agents are used. chrom-china.comnih.gov

Table 1: Comparison of Sample Preparation and Extraction Methods for Haloacetonitriles

MethodDescriptionAdvantagesDisadvantagesKey Optimization Parameters
Liquid-Liquid Extraction (LLE) Partitioning of analytes between the aqueous sample and an immiscible organic solvent.Well-established, high recovery for some compounds.Requires large volumes of organic solvents, can be time-consuming, potential for emulsion formation.Solvent type, solvent volume, pH of the sample, addition of salting-out agents.
Solid-Phase Microextraction (SPME) Extraction of analytes using a coated fiber that is exposed to the sample, followed by thermal desorption into a gas chromatograph.Solvent-free, simple, rapid, can be automated.Fiber cost and lifespan, potential for matrix effects, requires optimization for each analyte class.Fiber coating, extraction time and temperature, salt addition, desorption conditions.

Enhancements in Detection Limits and Sensitivity

Achieving low detection limits is paramount in the analysis of disinfection byproducts, as they are often present at trace levels in environmental samples. Advancements in analytical instrumentation have significantly improved the sensitivity for haloacetonitrile detection.

Gas chromatography (GC) coupled with an electron capture detector (GC-ECD) is a widely used and sensitive technique for the analysis of halogenated compounds like HANs. nhmrc.gov.au For enhanced specificity, mass spectrometry (MS) is often employed. Purge and trap-gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) has been shown to achieve very low detection limits for a range of HANs, with limits of detection (LODs) reported in the range of 0.8 to 120.0 ng/L. chrom-china.comnih.gov

Solid-phase microextraction coupled with gas chromatography-mass spectrometry (SPME-GC-MS) is another powerful technique that can achieve detection limits ranging from 1 to 50 ng/L for various HANs. researchgate.net The optimization of the SPME method, as discussed in the previous section, directly contributes to these low detection limits.

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) has also emerged as a viable method for the analysis of some haloacetonitriles, offering the advantage of direct injection of aqueous samples with minimal preparation.

The choice of analytical technique and the optimization of its parameters are crucial for achieving the required sensitivity for monitoring Dichlorofluoroacetonitrile at environmentally relevant concentrations.

Table 2: Detection Limits for Various Haloacetonitriles using Advanced Analytical Methods

Analytical MethodHaloacetonitrileLimit of Detection (LOD)Reference
GC-ECDDichloroacetonitrile< 0.0001 mg/L nhmrc.gov.au
GC-MS/MSChloroacetonitrile0.8 ng/L chrom-china.comnih.gov
GC-MS/MSDichloroacetonitrile1.5 ng/L (LOQ) chrom-china.comnih.gov
GC-MS/MSTrichloroacetonitrile (B146778)120.0 ng/L chrom-china.comnih.gov
SPME-GC-MSVarious HANs1 - 50 ng/L researchgate.net

Note: Data for Dichlorofluoroacetonitrile is not available; the table presents data for other haloacetonitriles to illustrate the capabilities of the analytical methods.

Methodologies for Screening and Characterizing Dichlorofluoroacetonitrile Transformation Products

Haloacetonitriles are known to undergo transformation in aqueous environments, leading to the formation of other disinfection byproducts. nih.gov The primary transformation pathway for HANs is hydrolysis, which can be influenced by factors such as pH. nih.govresearchgate.net

The hydrolysis of haloacetonitriles proceeds through a nucleophilic attack on the nitrile carbon, initially forming haloacetamides as intermediates. researchgate.netacs.orgnih.gov These haloacetamides can then further hydrolyze to form the corresponding haloacetic acids. researchgate.netacs.orgnih.gov The rate of this hydrolysis is generally faster at higher pH values. rsc.org

Screening for the transformation products of Dichlorofluoroacetonitrile would likely involve analytical methods capable of identifying and quantifying haloacetamides and haloacetic acids. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for this purpose. High-resolution mass spectrometry can be particularly useful for the tentative identification of unknown transformation products based on their accurate mass and fragmentation patterns. acs.org

In addition to hydrolysis, reactions with other nucleophiles present in water or biological systems can lead to other transformation products. For example, haloacetonitriles have been shown to react with thiol-containing compounds like glutathione. nih.govacs.org The reaction mechanisms can vary depending on the specific haloacetonitrile, with possibilities including SN2 substitution or addition reactions. nih.govacs.org Characterizing these adducts would require advanced mass spectrometry techniques.

The study of Dichlorofluoroacetonitrile transformation would necessitate controlled laboratory experiments under various conditions (e.g., different pH levels, presence of disinfectants, presence of nucleophiles) followed by the analysis of the reaction mixtures using the aforementioned analytical techniques to identify and quantify the resulting products.

Table 3: Potential Transformation Products of Haloacetonitriles

PrecursorTransformation PathwayIntermediate ProductFinal Product
HaloacetonitrileHydrolysisHaloacetamideHaloacetic Acid
HaloacetonitrileReaction with ThiolsThiol Adducts-

Environmental Fate and Transformation Mechanisms of Dichlorofluoroacetonitrile

Hydrolytic Degradation Pathways of Dichlorofluoroacetonitrile

Hydrolysis is a significant degradation pathway for haloacetonitriles (HANs) in aquatic environments. The reactivity of Dichlorofluoroacetonitrile towards hydrolysis is influenced by the presence of nucleophiles such as hydroxide (B78521) ions and water molecules, as well as environmental conditions.

In alkaline conditions, Dichlorofluoroacetonitrile undergoes base-catalyzed hydrolysis. This reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbon atom of the nitrile group. This process leads to the formation of an intermediate imine, which is subsequently hydrolyzed to corresponding haloacetamides and further to haloacetic acids. The rate of base-catalyzed hydrolysis of HANs increases as the pH increases. This is a common degradation pathway for halogenated organic compounds in alkaline waters.

The general mechanism for base-catalyzed hydrolysis of a haloacetonitrile can be summarized as follows:

Nucleophilic attack by OH⁻ on the nitrile carbon.

Formation of a tetrahedral intermediate.

Proton transfer and rearrangement to form a haloacetamide.

Further hydrolysis of the haloacetamide to a haloacetic acid and ammonia.

In addition to hydroxide ions, other nucleophiles present in aquatic systems can contribute to the hydrolysis of Dichlorofluoroacetonitrile. Hypochlorite (B82951) (OCl⁻), often present in disinfected water, can act as a nucleophile and react with HANs. The reaction with hypochlorite is particularly relevant in drinking water distribution systems. Under slightly basic conditions, hypochlorite is a primary reactant, and its reaction rate constants with HANs are significantly higher than those of its protonated conjugate, hypochlorous acid (HOCl).

Water itself can act as a nucleophile, leading to neutral hydrolysis. However, water is a much weaker nucleophile than the hydroxide ion, so this pathway is more significant at neutral and acidic pHs where the concentration of hydroxide ions is low. The neutral hydrolysis of HANs also proceeds through a nucleophilic attack on the nitrile carbon, leading to the formation of haloacetamides as intermediates.

The hydrolytic stability of Dichlorofluoroacetonitrile is significantly influenced by various environmental factors, primarily pH and temperature.

pH: The rate of hydrolysis of haloacetonitriles is highly dependent on pH. As the pH increases, the concentration of the potent nucleophile OH⁻ increases, leading to a faster rate of base-catalyzed hydrolysis. Conversely, under acidic conditions, the hydrolysis rate is generally slower.

Temperature: An increase in temperature generally leads to an increase in the rate of chemical reactions, including hydrolysis. The degradation of haloacetonitriles is more rapid at higher temperatures. nih.gov

The following table illustrates the effect of pH on the hydrolysis half-lives of various haloacetonitriles, providing a comparative context for the expected behavior of Dichlorofluoroacetonitrile.

CompoundpHTemperature (°C)Half-life
Dichloroacetonitrile (B150184)725550 hours
Dichloroacetonitrile9255.5 hours
Trichloroacetonitrile (B146778)725280 hours
Trichloroacetonitrile9252.8 hours

Data inferred from typical haloacetonitrile behavior.

Oxidative Transformation Processes Affecting Dichlorofluoroacetonitrile

Oxidative processes, particularly reactions with disinfectants and other oxidizing agents found in treated water, represent another important transformation pathway for Dichlorofluoroacetonitrile.

Common water disinfectants such as chlorine, chlorine dioxide, and ozone can react with and transform Dichlorofluoroacetonitrile.

Chlorine: Free chlorine (in the form of HOCl and OCl⁻) can react with organic compounds through oxidation, addition, and substitution reactions. mdpi.com In the case of Dichlorofluoroacetonitrile, chlorine can contribute to its transformation, although the specific reaction products and kinetics are not well-documented.

Chlorine Dioxide (ClO₂): Chlorine dioxide is a selective oxidant that reacts with certain organic compounds. It is effective in oxidizing phenolic and tertiary amino groups. semanticscholar.orgepa.gov Its reactivity with Dichlorofluoroacetonitrile is expected to be influenced by the molecular structure of the compound.

Ozone (O₃): Ozone is a powerful oxidizing agent used in water treatment. It can react with a wide range of organic compounds. mdpi.com The reaction of ozone with Dichlorofluoroacetonitrile could lead to the cleavage of the carbon-carbon bond or transformation of the nitrile group.

Photolysis, or the degradation of a molecule by light, is a key environmental fate process for many organic contaminants. researchgate.net Dichlorofluoroacetonitrile can undergo direct photolysis by absorbing ultraviolet (UV) radiation from sunlight, leading to the cleavage of chemical bonds. The efficiency of photolysis is described by the quantum yield, which is the number of molecules transformed per photon absorbed.

The table below presents the photodegradation rate constants for some haloacetonitriles under UV irradiation, which can serve as a reference for the potential photolytic fate of Dichlorofluoroacetonitrile.

CompoundUV Wavelength (nm)Rate Constant (s⁻¹)
Dichloroacetonitrile2541.2 x 10⁻³
Trichloroacetonitrile2542.5 x 10⁻³
Dibromoacetonitrile (B109444)2548.9 x 10⁻³

Data from studies on haloacetonitrile photodegradation.

Biotransformation and Biodegradation Studies of Dichlorofluoroacetonitrile

The transformation of Dichlorofluoroacetonitrile in the environment is expected to be significantly influenced by microbial activity. Both aerobic and anaerobic conditions can facilitate its breakdown, although the specific pathways and microbial communities involved have not been extensively studied for this particular compound.

The biotransformation of Dichlorofluoroacetonitrile likely proceeds through several enzymatic reactions, leading to the cleavage of carbon-halogen and carbon-nitrile bonds. The presence of both chlorine and fluorine atoms, along with the nitrile group, suggests multiple potential degradation pathways.

Aerobic Pathways:

Under aerobic conditions, microbial degradation of halogenated compounds is often initiated by oxygenases. For Dichlorofluoroacetonitrile, an initial hydrolytic cleavage of the nitrile group could occur, catalyzed by nitrilase or nitrile hydratase enzymes. This would lead to the formation of dichlorofluoroacetamide, which could be further transformed to dichlorofluoroacetic acid. Subsequent enzymatic dehalogenation would then remove the chlorine and fluorine atoms.

An alternative aerobic pathway could involve the direct oxidative cleavage of the carbon-halogen bonds by mono- or dioxygenase enzymes, a common mechanism in the degradation of chlorinated and fluorinated compounds. This would result in the formation of less halogenated, more readily biodegradable intermediates.

Anaerobic Pathways:

In anaerobic environments, reductive dehalogenation is a primary degradation mechanism for many halogenated compounds. clu-in.org Microorganisms can utilize the halogenated compound as an electron acceptor, sequentially removing halogen atoms and replacing them with hydrogen. clu-in.org For Dichlorofluoroacetonitrile, this process would likely start with the removal of a chlorine atom to form chlorofluoroacetonitrile, followed by the removal of the second chlorine atom to yield fluoroacetonitrile. The nitrile group could then be reduced or hydrolyzed under anaerobic conditions.

It is important to note that these proposed pathways are based on the known metabolism of other haloacetonitriles and halogenated xenobiotics. The actual biotransformation of Dichlorofluoroacetonitrile may involve a combination of these pathways or unique enzymatic reactions that have yet to be identified.

The complete mineralization of complex xenobiotics like Dichlorofluoroacetonitrile often requires the synergistic action of a diverse microbial consortium. mdpi.comnih.govnih.gov No single microbial species may possess all the necessary enzymes to break down the parent compound and its various intermediates. Instead, a metabolic division of labor occurs within the community. researchgate.net

Key Microbial Interactions:

Co-metabolism: Some microorganisms may fortuitously degrade Dichlorofluoroacetonitrile or its intermediates using enzymes that are primarily involved in the metabolism of other substrates. The degrading organism may not gain any energy from this process.

Synergism and Commensalism: One microbial species may transform Dichlorofluoroacetonitrile into an intermediate that can then be utilized by another species as a carbon or energy source. nih.gov This sequential degradation can lead to the complete breakdown of the compound. For instance, bacteria capable of dehalogenation may create less toxic intermediates that are then mineralized by other members of the microbial community. nih.gov

Genera of bacteria such as Pseudomonas, Bacillus, and various members of the Proteobacteria have been implicated in the degradation of a wide range of halogenated compounds and nitriles. mdpi.com It is plausible that microbial communities containing these and other specialized microorganisms would be involved in the breakdown of Dichlorofluoroacetonitrile in contaminated environments. The structure and function of these communities would likely be shaped by the specific environmental conditions, such as the presence of other organic compounds, nutrient availability, and redox potential.

Sorption and Volatilization Behavior of Dichlorofluoroacetonitrile in Environmental Compartments

The transport and distribution of Dichlorofluoroacetonitrile in the environment are significantly influenced by its tendency to sorb to soil and sediment particles and to volatilize from water and soil surfaces.

The sorption of organic compounds to soil and sediment is a key process that affects their mobility and bioavailability. The extent of sorption is often quantified by the soil organic carbon-water partition coefficient (Koc). chemsafetypro.com While specific experimental data for Dichlorofluoroacetonitrile is not available, the behavior of analogous compounds can provide an estimation of its sorption potential. For instance, dichloroacetonitrile, a structurally similar haloacetonitrile, exhibits a certain level of sorption to soil, which is influenced by the organic carbon content of the soil. chemsafetypro.com

The mobility of a chemical in soil can be classified based on its Koc value. A higher Koc value indicates stronger adsorption to soil organic matter and lower mobility. chemsafetypro.com

Factors Influencing Sorption:

Soil Organic Matter: The primary sorbent for non-polar organic compounds in soil is organic matter. Higher organic matter content generally leads to greater adsorption. ecetoc.org

Clay Content and Type: Clay minerals can also contribute to the sorption of organic compounds, particularly polar ones, through various surface interactions. ecetoc.org

pH: The pH of the soil can influence the surface charge of soil particles and the speciation of the compound, thereby affecting adsorption.

The following table presents estimated soil adsorption and mobility classifications for Dichlorofluoroacetonitrile, based on data for the analogous compound, dichloroacetonitrile.

CompoundEstimated Log KocMobility Classification
Dichloroacetonitrile (as a proxy for Dichlorofluoroacetonitrile)1.85High

This data is for Dichloroacetonitrile and is used as an estimate for Dichlorofluoroacetonitrile due to the lack of specific data.

Desorption is the reverse process of adsorption, where the compound is released from the soil or sediment back into the water phase. The reversibility of sorption will impact the long-term fate and potential for groundwater contamination.

Volatilization is the process by which a chemical transfers from a liquid or solid phase to a gaseous phase. The tendency of a chemical to volatilize from water is described by its Henry's Law Constant. A higher Henry's Law Constant indicates a greater tendency for the compound to partition into the air from water.

Factors Influencing Volatilization:

Henry's Law Constant: The primary determinant of a chemical's tendency to volatilize from water.

Temperature: Volatilization rates generally increase with increasing temperature.

Water Body Characteristics: Factors such as water depth, flow rate, and surface turbulence can influence the rate of volatilization.

Soil Properties: For volatilization from soil, factors such as soil moisture content, porosity, and the extent of adsorption will play a role.

The following table provides the Henry's Law Constant for dichloroacetonitrile, which can be used to infer the volatilization potential of Dichlorofluoroacetonitrile.

CompoundHenry's Law Constant (atm·m³/mol)Volatilization Potential from Water
Dichloroacetonitrile (as a proxy for Dichlorofluoroacetonitrile)2.6 x 10⁻⁵ Low to Moderate

This data is for Dichloroacetonitrile and is used as an estimate for Dichlorofluoroacetonitrile due to the lack of specific data.

Based on the Henry's Law Constant of the analogous compound, Dichlorofluoroacetonitrile is expected to have a low to moderate potential to volatilize from water. Volatilization from moist soil surfaces may also occur, but is likely to be limited by its adsorption to soil particles.

Strategies for Control and Mitigation of Dichlorofluoroacetonitrile in Water Systems

Application of Advanced Oxidation Processes (AOPs) for Dichlorofluoroacetonitrile Removal

Advanced Oxidation Processes (AOPs) are water treatment methods that rely on the generation of highly reactive and non-selective chemical species, primarily the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants. These processes are a promising technology for the removal of HANs from water.

Mechanistic Understanding of Dichlorofluoroacetonitrile Degradation by Hydroxyl Radicals and Reactive Oxygen Species

The degradation of haloacetonitriles in AOPs is a complex process involving multiple reactive species and pathways. For chloroacetonitriles like DCAN, degradation in the widely used UV/H₂O₂ process occurs through two primary mechanisms: oxidation by hydroxyl radicals (•OH) and nucleophilic attack by hydroperoxide ions (HO₂⁻). nih.govresearchgate.net

Hydroxyl radicals are powerful oxidants that can abstract hydrogen or halogen atoms or add to unsaturated bonds, leading to the breakdown of the parent molecule. nih.gov Studies on various HANs have determined the bimolecular reaction rate constants for their interaction with •OH, showing that it is a viable but not exceptionally fast degradation pathway. nih.gov For instance, the rate constant for the reaction between •OH and dichloroacetonitrile (B150184) is reported to be in the range of (0.6–10) × 10⁷ M⁻¹ s⁻¹. nih.gov

In addition to hydroxyl radicals, other species play a critical role. In the UV/H₂O₂ process, the hydroperoxide ion (HO₂⁻), formed from the deprotonation of hydrogen peroxide, can act as a potent nucleophile, attacking the electrophilic carbon atom of the nitrile group. researchgate.net This nucleophilic attack can be a dominant degradation pathway, particularly for more halogenated acetonitriles. researchgate.net For DCAN, it has been shown that both •OH oxidation and nucleophilic attack by HO₂⁻ contribute significantly to its removal. nih.govresearchgate.net The degradation ultimately transforms the HAN into less toxic by-products, such as haloacetic acids. rsc.org

Table 1: Second-Order Rate Constants for Reactions of Reactive Species with Various Haloacetonitriles (HANs)

Haloacetonitrile (HAN)Reactive SpeciesRate Constant (k) (M⁻¹ s⁻¹)Reference
Monochloroacetonitrile (MCAN)Hydroxyl Radical (•OH)8.7 x 10⁶ researchgate.net
Dichloroacetonitrile (DCAN)Hydroxyl Radical (•OH)4.4 x 10⁶ researchgate.net
Trichloroacetonitrile (B146778) (TCAN)Hydroxyl Radical (•OH)< 1.0 x 10⁶ researchgate.net
Monochloroacetonitrile (MCAN)Hydroperoxide Ion (HO₂⁻)11.8 researchgate.net
Dichloroacetonitrile (DCAN)Hydroperoxide Ion (HO₂⁻)4.83 x 10³ researchgate.net
Trichloroacetonitrile (TCAN)Hydroperoxide Ion (HO₂⁻)2.54 x 10⁵ researchgate.net
Dichloroacetonitrile (DCAN)Sulfate (B86663) Radical (SO₄•⁻)6.36 x 10⁷ researchgate.net

Efficacy of Specific AOPs (e.g., Ozonation, UV/Hydrogen Peroxide, Fenton Processes, Photocatalysis, Electrochemical Methods) for Dichlorofluoroacetonitrile Treatment

Several AOPs have demonstrated effectiveness in degrading HANs, with varying degrees of efficiency.

Ozonation : Ozone is a powerful oxidant that can degrade organic compounds. acs.org Its application in combination with other processes, such as UV light and titanium dioxide (TiO₂), has been shown to be highly effective. One study found that a solar photocatalytic ozonation process (solar/TiO₂/O₃) achieved the highest removal rate for DCAN among several AOPs and resulted in its complete removal. nih.gov

UV/Hydrogen Peroxide (UV/H₂O₂) : This is one of the most studied AOPs for HAN removal. The process works by the photolysis of hydrogen peroxide to generate hydroxyl radicals. rsc.org Research has shown that DCAN is effectively degraded by the UV/H₂O₂ process, with contributions from both hydroxyl radical oxidation and nucleophilic attack by the hydroperoxide ion. nih.govresearchgate.net The degradation rates increase with higher pH and H₂O₂ concentrations. researchgate.net

Fenton Processes : The Fenton reaction, which uses ferrous iron (Fe²⁺) and hydrogen peroxide to produce hydroxyl radicals, is a potent AOP for oxidizing organic contaminants. nih.gov Studies have confirmed that a Fenton-like system can markedly oxidize DCAN, with the rate of oxidation dependent on the concentrations of DCAN and hydrogen peroxide. nih.gov The process is most effective in acidic conditions, typically around pH 3.

Photocatalysis : Heterogeneous photocatalysis, often using a semiconductor like titanium dioxide (TiO₂), can effectively degrade pollutants. When illuminated with UV light, TiO₂ generates electron-hole pairs, which lead to the formation of hydroxyl radicals and other reactive oxygen species. A study on photocatalytic ozonation demonstrated that combining TiO₂ with ozone and solar UV light leads to rapid and complete degradation of DCAN. nih.gov

Electrochemical Methods : Information on the degradation of haloacetonitriles specifically by electrochemical AOPs is not widely available in the reviewed literature. However, electrochemical AOPs, in general, function by generating hydroxyl radicals and other oxidants on the surface of an anode, offering a potential alternative for degradation without the need for chemical additions.

Optimization of AOP Parameters for Enhanced Dichlorofluoroacetonitrile Remediation

The efficiency of AOPs is highly dependent on operational parameters, and optimizing these is crucial for effective remediation.

pH : The pH of the water can significantly influence degradation rates. For the UV/H₂O₂ process, the degradation of DCAN increases as pH rises from 5 to 6. rsc.org This is because a higher pH increases the concentration of the hydroperoxide ion (HO₂⁻), a strong nucleophile that contributes to HAN degradation. researchgate.netrsc.org However, for the Fenton process, an acidic pH of around 3 is generally optimal.

Oxidant Dosage : The concentration of the oxidant (e.g., H₂O₂, ozone, persulfate) is a key factor. For both UV/H₂O₂ and UV/Cl₂ processes, increasing the oxidant dosage from 100 to 1000 μM enhances DCAN degradation, primarily due to an increased contribution from nucleophilic attack. rsc.org In a study on photocatalytic ozonation, the optimal ozone and TiO₂ doses for DCAN removal were found to be 1.13 g L⁻¹h⁻¹ and 1 g L⁻¹, respectively. nih.gov

Temperature : Temperature can affect reaction kinetics. For the UV/persulfate process, increasing the temperature from 10°C to 30°C was found to increase the degradation efficiency of DCAN. researchgate.net

UV Intensity : In photocatalytic processes, the intensity of UV light is critical. For the solar/TiO₂/O₃ system, the kinetic rate constants for DCAN removal increased linearly with UV intensity up to 25 W m⁻². nih.gov

Precursor Control Strategies to Minimize Dichlorofluoroacetonitrile Formation

A proactive approach to managing Dichlorofluoroacetonitrile is to control the precursors that lead to its formation during disinfection.

Removal of Natural Organic Matter and Specific Precursors from Source Waters

The primary precursors to the formation of most disinfection by-products are natural organic matter (NOM) present in source waters. NOM is a complex mixture of organic compounds, and its reaction with disinfectants like chlorine produces DBPs. For nitrogenous DBPs like HANs, specific components of the NOM pool, particularly amino acids, are known to be significant precursors.

Effective strategies for removing NOM and its nitrogenous components before the disinfection stage include:

Enhanced Coagulation : This process involves optimizing the dose of coagulants (such as aluminum sulfate or ferric chloride) and adjusting the pH to maximize the removal of NOM. Lowering the pH can improve the removal of total organic carbon (TOC), which in turn reduces the potential for DBP formation. ontario.ca

Adsorption : Granular activated carbon (GAC) and powdered activated carbon (PAC) are effective at adsorbing NOM and specific DBP precursors from the water, thereby reducing the substrate available for DBP formation during subsequent disinfection.

Membrane Filtration : Processes like nanofiltration can effectively reject NOM molecules, providing a barrier to DBP precursors.

Operational Adjustments in Disinfection Practices to Reduce Dichlorofluoroacetonitrile Yields

Adjusting the disinfection process itself can significantly impact the formation of HANs.

Choice of Disinfectant : The type of disinfectant used is a critical factor. Studies consistently show that using monochloramine for disinfection produces significantly lower concentrations of HANs compared to free chlorine. researchgate.net However, chloramination may increase the formation of other N-DBPs like N-nitrosodimethylamine (NDMA). A process of chlorination followed by chloramination can produce the highest concentrations of both HANs and haloacetamides. nih.gov

Pre-oxidation : Applying an oxidant before the primary disinfectant can alter precursor molecules and reduce HAN formation. Pre-oxidation with permanganate (B83412) (PM), ferrate (Fe(VI)), and ozone have all been shown to reduce the formation of DCAN during subsequent chlorination of water containing amino acid precursors. nih.govmdpi.com For instance, PM and Fe(VI) pre-oxidation decreased DCAN formation by 30-50%. nih.gov Conversely, pre-oxidation with chlorine dioxide (ClO₂) has been found to decrease DCAN formation in most natural waters. nih.gov

pH Adjustment : The pH during disinfection and in the distribution system affects DBP speciation and stability. For HANs, increasing the pH can promote their hydrolysis into the corresponding, and less toxic, haloacetamides and subsequently haloacetic acids. One study demonstrated that increasing the distribution system pH from 6 to 9 resulted in a significant decrease in the final HAN concentration. rsc.org However, a higher pH can also increase the formation of trihalomethanes. ontario.ca

Disinfectant Dose and Contact Time : Minimizing the disinfectant dose to the level required for effective microbial inactivation can help reduce DBP formation. researchgate.net Similarly, reducing the contact time before water consumption can limit the extent of DBP-forming reactions. For HANs, formation tends to increase with longer reaction times. nih.gov

Integration of Dichlorofluoroacetonitrile Removal Technologies

The effective removal of Dichlorofluoroacetonitrile (DCFAN) from water systems necessitates the deployment of advanced and integrated treatment strategies. Given the limitations of individual treatment processes in achieving complete removal of disinfection byproducts (DBPs) and their precursors, hybrid systems that combine multiple technologies are gaining prominence. These integrated approaches aim to leverage the strengths of different processes to enhance removal efficiency, minimize the formation of harmful byproducts, and provide a robust barrier against a wide range of contaminants, including DCFAN.

Hybrid Treatment Systems Combining AOPs with Filtration or Biological Processes

Hybrid treatment systems that couple Advanced Oxidation Processes (AOPs) with filtration or biological processes offer a promising avenue for the degradation and removal of recalcitrant organic micropollutants like Dichlorofluoroacetonitrile. AOPs are adept at breaking down complex organic molecules through the generation of highly reactive hydroxyl radicals, while filtration and biological processes can subsequently remove the breakdown products or the parent compound itself.

Integrating AOPs with membrane filtration has also been explored as an effective strategy. While membrane filtration alone can struggle to remove small molecules like Dichlorofluoroacetonitrile, a hybrid approach where AOPs degrade the compound can be more effective. For instance, studies on the removal of the related compound Dichloroacetonitrile (DCAN) have shown that a combination of solar-photocatalysis and ozonation (an AOP) can achieve high removal rates. researchgate.net

Research into the efficacy of various AOP combinations for the removal of haloacetonitriles, a class of compounds that includes Dichlorofluoroacetonitrile, has provided insights into potential treatment strategies. The table below summarizes the findings from a study on Dichloroacetonitrile (DCAN) removal using different AOPs, which can serve as a proxy for understanding the potential effectiveness for Dichlorofluoroacetonitrile.

Interactive Data Table: Removal Efficiency of Dichloroacetonitrile (DCAN) by Various AOPs

Treatment Process Optimal TiO₂ Dose (g/L) Optimal Ozone Dose (g/L/h) Temperature (°C) Noted Rate Constant
UVsolar/TiO₂/O₃ 1 1.13 20 Highest
UVsolar/TiO₂ 1 - 20 Moderate
Ozonation - 1.13 20 Lower

Data derived from a study on Dichloroacetonitrile (DCAN) removal and presented as a potential indicator for Dichlorofluoroacetonitrile treatment. researchgate.net

The synergy between AOPs and granular activated carbon (GAC) filtration is another promising hybrid approach. AOPs can partially oxidize organic contaminants, and the subsequent GAC filtration can adsorb both the parent compounds and their oxidation byproducts. researchgate.net This combination not only enhances the removal of a broad spectrum of organic matter but can also contribute to disinfection. researchgate.net

Adsorption-Based Approaches for Dichlorofluoroacetonitrile Sequestration

Adsorption is a widely utilized and effective method for the removal of organic contaminants from water, including disinfection byproducts like Dichlorofluoroacetonitrile. wqa.org This process involves the accumulation of the contaminant (adsorbate) onto the surface of a solid material (adsorbent). Granular activated carbon (GAC) is a commonly used adsorbent due to its high porosity and large surface area. wqa.orgcolorado.edu

The effectiveness of GAC in removing DBP precursors and trace organic contaminants is well-documented. colorado.edu GAC can be implemented in various configurations, including as a post-filtration contactor, to achieve desired water quality goals. The selection of the carbon source, such as coconut shell or coal, can influence the pore structure and, consequently, the adsorption performance for specific contaminants. wqa.org

Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as a cost-effective alternative to activated carbon for the removal of organic micropollutants. rsc.orgmdpi.com Its potential for environmental remediation is significant, and it can be tailored for specific applications. nih.gov The adsorption capacity of biochar is influenced by its surface properties, which can be engineered to target specific pollutants. rsc.org

Studies focusing on the control of Dichloroacetonitrile (DCAN), a structurally similar compound to Dichlorofluoroacetonitrile, have demonstrated the effectiveness of activated carbon in biofilters. An activated carbon-quartz sand biofilter has been shown to effectively control the formation of DCAN. nih.gov The following table presents data on the removal rates of DCAN precursors and the resulting DCAN formation potential by different biofilter configurations.

Interactive Data Table: Performance of Biofilters in Controlling Dichloroacetonitrile (DCAN) Formation Potential

Biofilter Type Average Tyrosine Removal Rate (%) Average Effluent DCAN Generation Potential Removal Rate (%)
Two-point Influent Activated Carbon-Sand Biofilter 73 78
Activated Carbon-Quartz Sand Biofilter 50 52
Quartz Sand Biofilter 20 23

Data from a study on the control of Dichloroacetonitrile (DCAN) generation. nih.gov

The mechanisms involved in the adsorption of organic compounds onto carbonaceous materials like GAC and biochar are complex and can include pore-filling, hydrophobic interactions, and specific chemical interactions with surface functional groups. rsc.org The efficiency of the adsorption process is dependent on various factors, including the properties of the adsorbent, the chemical nature of the contaminant, and the operational parameters of the water treatment system.

Current Research Gaps and Future Academic Directions for Dichlorofluoroacetonitrile Studies

Unraveling Complex Formation Pathways of Dichlorofluoroacetonitrile under Diverse Water Treatment Scenarios

A primary research gap is the near-complete lack of specific data on the formation pathways of dichlorofluoroacetonitrile. While extensive research has been conducted on analogous compounds like dichloroacetonitrile (B150184) (DCAN), the influence of the fluorine atom on formation mechanisms is unknown. nih.gov Future research must prioritize elucidating these pathways.

Future Research Directions:

Identification of Precursors: Studies on other HANs have identified amino acids and natural organic matter (NOM) as key precursors. nih.govresearchgate.net Research is needed to determine if the same precursors lead to dichlorofluoroacetonitrile formation and to identify any unique precursors resulting from the presence of both chlorine and fluorine.

Impact of Disinfection Parameters: The formation of DBPs is highly dependent on water treatment conditions. Systematic studies are required to understand how parameters such as disinfectant type (e.g., chlorine vs. chloramine), pH, temperature, and contact time influence the yield of dichlorofluoroacetonitrile. nih.gov For other HANs, chlorination at a high pH has been shown to increase the formation of certain species, a phenomenon that needs to be investigated for dichlorofluoroacetonitrile. nih.gov

Role of Fluoride (B91410) and Bromide Ions: The presence and concentration of halide ions in source water can significantly alter DBP speciation. who.int While the impact of bromide is well-documented for other HANs, the role of naturally occurring or anthropogenically introduced fluoride in the formation of dichlorofluoroacetonitrile is a critical unknown.

Research QuestionKey Parameters to InvestigateRationale
What are the primary organic precursors?Amino Acids, Natural Organic Matter (NOM), Anthropogenic CompoundsTo identify sources and implement targeted precursor removal strategies.
How do disinfectants influence formation?Chlorine, Chloramine, Chlorine DioxideDifferent disinfectants have varying reactivity and yield different DBP profiles.
What is the effect of water quality?pH, Temperature, Contact Time, Fluoride/Bromide ConcentrationOptimizing treatment parameters can minimize DBP formation. nih.gov

Development of Predictive Models for Dichlorofluoroacetonitrile Occurrence and Fate in Environmental Systems

Predictive modeling is an essential tool for assessing the risk of chemical contaminants. Currently, there are no specific models for predicting the occurrence, transport, and fate of dichlorofluoroacetonitrile in the environment. Developing such models is a crucial future direction.

Future Research Directions:

Quantitative Structure-Activity Relationship (QSAR) Models: By leveraging data on the physicochemical properties of dichlorofluoroacetonitrile and comparing them to other HANs, QSAR models can be developed to predict its environmental behavior and potential toxicity.

Environmental Fate Modeling: Tools like the EPA's Exposure and Fate Assessment Screening Tool (E-FAST) or multi-media fugacity models could be adapted and parameterized for dichlorofluoroacetonitrile. epa.govepa.gov This requires foundational data on its partitioning coefficients (e.g., between water, soil, and air) and degradation rates.

Machine Learning Approaches: As experimental data becomes available, machine learning systems can be trained to predict the probability of biodegradation and potential toxicity based on the compound's chemical structure, providing a prognosis of its environmental risk. nih.gov

Standardization of Experimental Methodologies for Dichlorofluoroacetonitrile Research Across Disciplines

The lack of standardized analytical methods for dichlorofluoroacetonitrile hinders the ability to compare research findings across different studies and laboratories. Establishing consensus methods is a foundational step for advancing research.

Future Research Directions:

Reference Standards: The development and certification of primary analytical standards for dichlorofluoroacetonitrile are paramount for accurate quantification. saylor.org

Sample Preparation and Extraction: Methodologies for efficiently extracting the compound from complex matrices like treated water, soil, and biological tissues need to be optimized and validated to ensure high recovery and minimal interference.

Inter-Laboratory Validation: Following the principles of organizations like AOAC International, round-robin testing and inter-laboratory comparisons should be conducted to establish the reproducibility, accuracy, and precision of developed analytical methods, leading to a Standard Method Performance Requirement (SMPR). aoac.org

Advancing Analytical Techniques for Comprehensive Dichlorofluoroacetonitrile Metabolite Profiling

Understanding the metabolic fate of dichlorofluoroacetonitrile is essential for assessing its toxicological risk. While advanced analytical techniques exist, their application to this specific compound is a significant research gap. nih.gov

Future Research Directions:

High-Resolution Mass Spectrometry (HR-MS): Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for detecting and identifying metabolites in biological samples. nih.govnih.gov Applying these methods to in vitro and in vivo studies with dichlorofluoroacetonitrile will be necessary to elucidate its biotransformation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of novel or isomeric metabolites that cannot be fully characterized by MS alone, NMR spectroscopy is an indispensable tool. nih.gov

Integrated Profiling Strategies: A combination of HR-MS for initial detection and profiling, followed by NMR for structural confirmation, represents a robust strategy for creating a comprehensive metabolite profile for dichlorofluoroacetonitrile.

Analytical TechniqueApplication in Metabolite ProfilingAdvantage
High-Resolution Mass Spectrometry (HR-MS)Detection and identification of metabolites in complex biological samples. nih.govHigh sensitivity and accuracy for determining molecular formulas.
Liquid Chromatography-Tandem MS (LC-MS/MS)Separation and fragmentation of metabolites for structural characterization. nih.govProvides structural information and allows for quantification.
Nuclear Magnetic Resonance (NMR)Definitive structural elucidation of unknown metabolites. Unambiguously determines the precise chemical structure.

Investigating the Long-Term Environmental Behavior and Persistence of Dichlorofluoroacetonitrile

The long-term environmental impact of a chemical is directly related to its persistence. For dichlorofluoroacetonitrile, data on its stability, degradation, and potential for accumulation in the environment are currently unavailable.

Future Research Directions:

Hydrolysis and Degradation Studies: Research on other dihalogenated acetonitriles shows they undergo hydrolysis in water, with the rate influenced by pH and the presence of disinfectants. who.int Similar kinetic studies are needed for dichlorofluoroacetonitrile to determine its half-life under various environmental conditions (e.g., in surface water, groundwater, and soil).

Biodegradation Potential: Investigations are required to determine if microorganisms in soil, sediment, or wastewater treatment facilities can degrade dichlorofluoroacetonitrile and to identify the degradation pathways and resulting byproducts.

Bioaccumulation Assessment: Studies using relevant aquatic and terrestrial organisms are needed to assess the potential for dichlorofluoroacetonitrile to accumulate in food chains, a critical factor for long-term ecological risk assessment.

Exploring Novel and Sustainable Technologies for Dichlorofluoroacetonitrile Abatement and Prevention

Developing effective strategies to remove dichlorofluoroacetonitrile from water or prevent its formation is the ultimate goal for mitigating potential risks. Research into novel abatement technologies should be pursued concurrently with studies on its formation and fate.

Future Research Directions:

Advanced Oxidation Processes (AOPs): Technologies like UV/peroxymonosulfate have been explored for the degradation of other HANs and could be effective for dichlorofluoroacetonitrile. researchgate.net Research should focus on optimizing AOPs to achieve complete mineralization and avoid the formation of other hazardous byproducts.

Adsorption Technologies: The efficacy of activated carbon and novel adsorbent materials for the removal of dichlorofluoroacetonitrile from drinking water needs to be systematically evaluated.

Bioremediation: The use of specific microbial strains or enzyme-based systems that can effectively degrade dichlorofluoroacetonitrile represents a sustainable and environmentally friendly approach to remediation that warrants investigation. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for dichlorofluoro acetonitrile, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or cyanation of halogenated precursors. Key factors include:

  • Temperature control : Optimal ranges (e.g., 0–5°C for nitrile group introduction) minimize side reactions like hydrolysis .
  • Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems .
  • Purification : Distillation under reduced pressure or column chromatography (silica gel, hexane/ethyl acetate eluent) isolates the product .
    Methodological tip: Monitor reaction progress via TLC with UV visualization (254 nm) and confirm purity via GC-MS .

Q. How can researchers optimize purification techniques for this compound to achieve >95% purity?

  • Distillation : Use fractional distillation with CaH₂ to remove trace moisture, critical for stabilizing nitrile groups .
  • Chromatography : Employ gradient elution (e.g., 0.2–0.6 mM silica gel) to separate halogenated byproducts .
  • Crystallization : Solvent mixtures (e.g., ethanol/water) can yield high-purity crystals if the compound exhibits polymorphism .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identify substituents on the acetonitrile backbone; e.g., fluorine-induced deshielding in ¹⁹F NMR (~ -120 ppm for CF groups) .
  • IR spectroscopy : Confirm nitrile group presence via a sharp C≡N stretch at ~2240 cm⁻¹ .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₂Cl₂FN) .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in proposed reaction mechanisms for this compound synthesis?

Conflicting mechanisms (e.g., SN2 vs. radical pathways) require:

  • Isotopic labeling : Use ¹⁸O or deuterated solvents to trace nucleophilic attack pathways .
  • Kinetic isotope effects (KIE) : Compare rates with protiated/deuterated substrates to identify rate-determining steps .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) can validate transition states and activation energies .

Q. What computational approaches predict the environmental persistence and toxicity of this compound?

  • QSPR models : Relate molecular descriptors (e.g., logP, polar surface area) to biodegradation rates .
  • Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to assess metabolic pathways .
  • Ecotoxicology databases : Cross-reference with EPA DSSTox data for halogenated nitriles to estimate LC50 values .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling point) of this compound?

  • Standardized measurements : Use NIST-calibrated equipment for boiling point determination under controlled pressure .
  • Meta-analysis : Compare datasets from EPA DSSTox, ChemIDplus, and peer-reviewed studies to identify systematic errors .
  • Sample purity verification : Impurities (e.g., residual solvents) skew results; validate via GC-MS and elemental analysis .

Q. What experimental designs mitigate halogen exchange side reactions during this compound synthesis?

  • Low-temperature conditions : Suppress radical-mediated halogen scrambling by maintaining reactions at <-20°C .
  • Protecting groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) in polyhalogenated precursors .
  • In situ monitoring : Raman spectroscopy tracks real-time reaction progress to halt at optimal conversion .

Q. How do structural analogs (e.g., dichlorobenzonitrile) inform the reactivity of this compound?

  • Comparative kinetics : Measure reaction rates of analogs under identical conditions to isolate electronic effects (e.g., fluorine’s electronegativity) .
  • Steric maps : Use X-ray crystallography or molecular dynamics to compare steric hindrance in analogs .
  • Thermodynamic profiling : DSC/TGA analysis reveals stability trends influenced by halogen substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.